Linagliptin-d3 is a deuterated form of linagliptin, a medication primarily used for managing hyperglycemia in patients with type 2 diabetes mellitus. As a dipeptidyl peptidase-4 inhibitor, linagliptin-d3 functions by increasing the levels of incretin hormones, which help regulate blood sugar levels. The incorporation of deuterium (d3) in its structure enhances its stability and may improve pharmacokinetic properties, making it a valuable compound for research and therapeutic applications.
Linagliptin-d3 is synthesized from linagliptin through a process that incorporates deuterium into specific positions of the molecular structure. This modification is essential for various analytical applications, including pharmacokinetic studies and metabolic tracking.
The synthesis of linagliptin-d3 typically involves several steps, including the selective introduction of deuterium into the linagliptin molecule. This can be achieved through chemical reactions that utilize deuterated reagents or solvents.
The synthesis may be optimized by employing design of experiments methodologies to analyze critical method parameters and their impact on yield and purity. Parameters such as temperature, reaction time, and concentration of deuterated reagents are crucial for successful synthesis.
Linagliptin-d3 retains the core structure of linagliptin but features three deuterium atoms incorporated into its molecular framework. The specific positions of these deuterium atoms can significantly influence the compound's physical and chemical properties.
This structure consists of a purine base with various functional groups that contribute to its biological activity.
Linagliptin-d3 participates in similar chemical reactions as linagliptin but exhibits altered kinetics due to the presence of deuterium. These reactions include:
The use of linagliptin-d3 in research allows for more precise measurements in pharmacokinetic studies due to its unique isotopic labeling, providing insights into drug metabolism and interactions.
Linagliptin-d3 acts by inhibiting dipeptidyl peptidase-4, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, linagliptin-d3 increases incretin levels, leading to enhanced insulin secretion from pancreatic beta cells in response to meals.
The mechanism involves:
Linagliptin-d3 has several applications in scientific research:
Linagliptin-d3 is a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin, where three hydrogen atoms are replaced by deuterium at specific positions. The isotopic labeling occurs at the 4,4,4-trideuterobut-2-yn-1-yl group attached to the purine scaffold, resulting in the chemical name: 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl-4,4,4-d3)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione [3] [5] [9]. The base structure retains the xanthine-derived core of linagliptin, featuring:
Deuterium incorporation at the terminal methyl group (C4') of the butynyl side chain minimizes metabolic cleavage at this site, as C-D bonds exhibit higher stability than C-H bonds under oxidative conditions [6] [9]. The chiral center at C3 of the piperidine ring remains unchanged, preserving stereoselective binding to DPP-4 [2] [7].
Table 1: Position-Specific Deuterium Labeling in Linagliptin-d3
Position | Atom Type | Isotope | Chemical Environment |
---|---|---|---|
C4' (Butynyl chain) | Methyl carbon | ¹²C | Attached to three deuterium atoms |
C1' (Butynyl chain) | Methylene carbon | ¹²C | Adjacent to alkyne and nitrogen |
Quinazolinyl C4 | Methyl carbon | ¹²C | Unlabeled; retains three protons |
The molecular formula of linagliptin-d3 is C₂₅H₂₅D₃N₈O₂, with an exact molecular weight of 475.561 g/mol [3] [6] [9]. This represents a +3 Da mass shift compared to non-deuterated linagliptin (472.54 g/mol). High-resolution mass spectrometry (HRMS) in positive ion mode reveals key diagnostic ions:
Characteristic isotopic patterns in MS spectra distinguish linagliptin-d3 from its non-deuterated counterpart. The M+1 peak intensity decreases by ∼50% due to reduced ¹³C probability, while the M+3 peak shows a 100% intensity increase from deuterium incorporation [9] [10]. Fragmentation pathways confirmed via LC-TOF/MS include:
Table 2: Key Mass Spectrometry Signatures of Linagliptin-d3
Ion Type | m/z Observed | m/z Calculated | Deviation (ppm) | Fragmentation Pathway |
---|---|---|---|---|
[M+H]⁺ | 476.2520 | 476.2515 | +1.0 | N/A |
[M+H-C₄D₃]⁺ | 420.1923 | 420.1918 | +1.2 | Butynyl chain loss |
[M+H-C₉H₁₀N₄]⁺ | 352.1389 | 352.1381 | +2.3 | Piperidine cleavage |
[C₁₃H₁₀N₅O₂]⁺ | 285.0961 | 285.0952 | +3.2 | Purinedione core |
Linagliptin-d3 exhibits identical in vitro pharmacodynamics to non-deuterated linagliptin due to preserved stereochemistry and binding groups. However, isotopic substitution modifies key physicochemical properties:
Solubility and Partitioning:
Stability Profile:Forced degradation studies under ICH guidelines reveal:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1